molecular formula C8H12O2 B7965785 Octadienoic acid CAS No. 22329-75-5

Octadienoic acid

Cat. No. B7965785
CAS RN: 22329-75-5
M. Wt: 140.18 g/mol
InChI Key: QZGIOJSVUOCUMC-YTXTXJHMSA-N
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Description

Octadienoic acid, also known as (2E,4E)-2,4-Octadienoic acid, is a chemical compound with the molecular formula C8H12O2 . Its average mass is 140.180 Da and its monoisotopic mass is 140.083725 Da .


Synthesis Analysis

Octadienoic acids can be synthesized via selective two-step oxidation using commercially available geraniol/nerol as raw materials . In one study, twenty-eight different (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were prepared by reactions of (Z/E)-carboxylic acid with various aromatic and aliphatic amines, followed by oxidation of peroxyacetic acid to afford their 6,7-epoxy analogues .


Molecular Structure Analysis

The molecular structure of Octadienoic acid consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a double-bond stereo .

Scientific Research Applications

  • Lactonisation Reactions : Octadienoic acid has been studied for its potential in seleno- and sulpheno-lactonisation reactions. These reactions are significant for preparing functionalized lactones, with δ-lactone formation occurring in all cases. This research highlights the utility of octadienoic acid in synthetic chemistry applications (Huckstep, Taylor, & Caton, 1986).

  • Asymmetric Synthesis in Cryptophycins : Octadienoic acid has been utilized in the asymmetric synthesis of the core octadienoic acid unit of cryptophycins, starting from (R)-2,3-O-cyclohexylideneglyceraldehyde. This synthesis involves stereocontrolled generation of asymmetric centers, demonstrating octadienoic acid's role in complex organic synthesis (Goswami et al., 2011).

  • Microwave-Assisted Synthesis : Octadienoic acid derivatives have been synthesized using microwave energy, showcasing an eco-friendly and efficient methodology. This approach emphasizes the compound's adaptability for advanced synthetic techniques (Singh, Sharma, & Singh, 2009).

  • Unsaturated Fatty Acid Production : Octadienoic acid is a product of the fermentation extracts of Couchioplanes sp., a rare actinomycete. It has been isolated as part of a study on new metabolites, suggesting its role in natural product synthesis and potential biological applications (Saito et al., 2021).

  • Structural Analysis in Coordination Complexes : While not directly involving octadienoic acid, the tool "OctaDist" is used for determining structural distortion in coordination complexes, indirectly relating to the study of octahedral molecules like octadienoic acid (Ketkaew et al., 2020).

  • Linoleic Acid Oxidation Study : Octadienoic acid derivatives have been studied in the context of linoleic acid oxidation. This research provides insights into enzymatic reactions involving fatty acids, which is crucial for understanding metabolic pathways and biochemical synthesis (Gardner, 1970).

  • Biosynthesis Studies : Octadienoic acid has been identified as a key intermediate in the biosynthesis of certain unusual amino acids, highlighting its importance in complex biological pathways and natural product synthesis (Offenzeller et al., 1993).

Mechanism of Action

While the mechanism of action for Octadienoic acid is not explicitly stated, a related compound, geranic acid, is predicted to act in concert to integrate into bacterial membranes, affect membrane thinning, and perturb membrane homeostasis .

Safety and Hazards

Octadienoic acid is harmful in contact with skin and causes skin irritation . Precautionary measures include washing hands, forearms, and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

In the pursuit of new lead compounds with high fungicidal activity, Octadienoic acids were synthesized and showed promising results . This suggests potential future directions in the development of fungicidal agents.

properties

IUPAC Name

(2E,4E)-octa-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGIOJSVUOCUMC-YTXTXJHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346940
Record name (2E,4E)-2,4-Octadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83615-26-3, 22329-75-5
Record name Octadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-2,4-Octadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTADIENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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